

Application Note: Preparation of Muscarinic M1 Agonists Using Tetrahydropyrimidine Intermediates

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Compound of Interest

Compound Name: 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine

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Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals

Focus: Scalable synthesis and validation of M1-selective tetrahydropyrimidine partial agonists (e.g., CDD-0102, MCD-386)

Introduction & Scientific Rationale

The degeneration of cholinergic neurons in the basal forebrain is a primary driver of cognitive impairment and memory deficits in Alzheimer's disease (AD) and schizophrenia[1]. While early therapeutic efforts focused on acetylcholinesterase inhibitors, direct activation of the muscarinic M1 receptor—a Gq/11-coupled GPCR predominantly expressed in the central nervous system—offers a more targeted approach to enhancing cognitive flexibility and working memory[2].

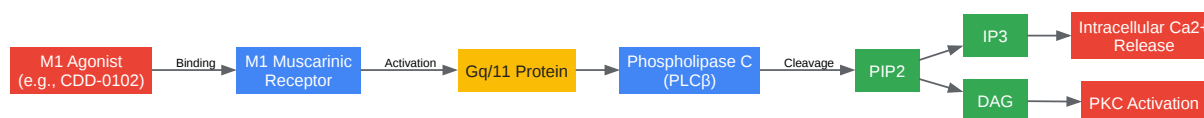
Historically, the development of M1 agonists was hindered by the high degree of amino acid homology across the five muscarinic receptor subtypes (M1–M5), leading to dose-limiting side effects mediated by M2 (cardiac) and M3 (gastrointestinal/salivary) receptors[3]. Classic agonists like arecoline possess an ester moiety that is rapidly hydrolyzed in vivo, resulting in poor metabolic stability[4].

The Tetrahydropyrimidine Advantage: To overcome these limitations, bioisosteric replacement of the arecoline ester group with a rigid tetrahydropyrimidine scaffold has proven highly effective. Compounds such as 5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine (CDD-0102) and MCD-386 exhibit marked functional selectivity for M1 receptors[1][5].

- **Mechanistic Causality:** The basic amidine-like nitrogen of the tetrahydropyrimidine core forms a critical salt bridge with the conserved Asp105 residue in the M1 binding pocket. Meanwhile, the appended oxadiazole ring maximizes hydrogen bonding interactions with Thr192 and Asn382—residues that are uniquely positioned at the top of transmembrane domain VI in the M1 subtype, thereby driving selectivity[1][6].

Mechanistic Overview of M1 Receptor Activation

Upon binding of a tetrahydropyrimidine agonist, the M1 receptor undergoes a conformational change that activates the Gq/11 heterotrimeric G-protein. This triggers a downstream signaling cascade vital for synaptic plasticity.



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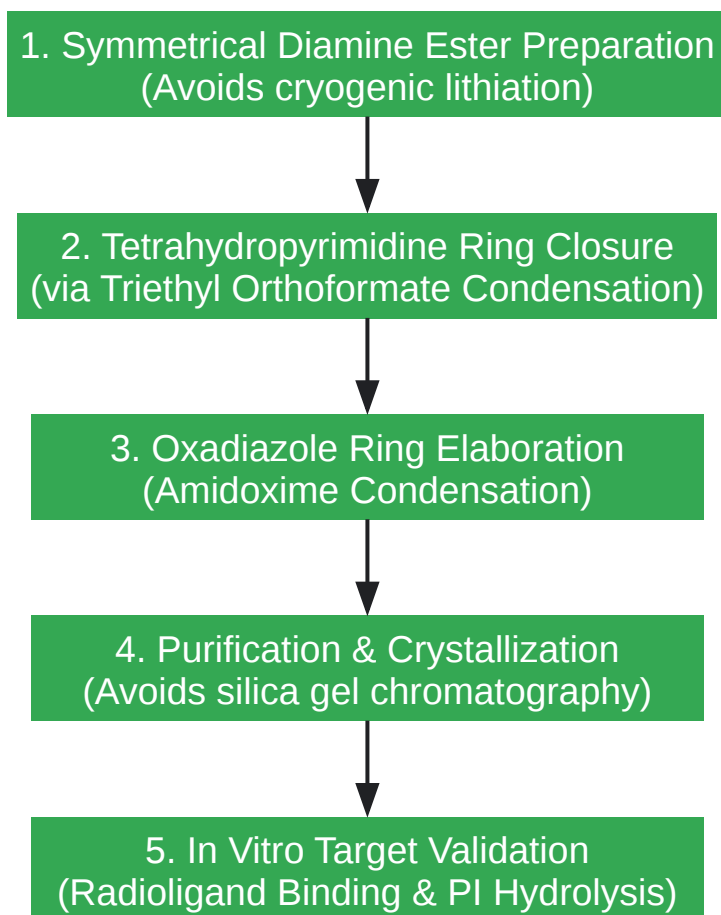
Caption: Schematic of the M1 muscarinic receptor Gq/11 signaling cascade activated by tetrahydropyrimidines.

Synthetic Strategy: Overcoming Scale-Up Bottlenecks

Early syntheses of tetrahydropyrimidine M1 agonists (such as MCD-386) relied on cryogenic conditions (-100 °C) for the installation of the 5-carboxyl group and utilized expensive protecting groups like methoxytrityl (MMTr)[5]. These factors posed severe safety risks and cost barriers for large-scale active pharmaceutical ingredient (API) production.

The Optimized Workflow: Modern process chemistry circumvents these issues by utilizing a symmetrical 1,3-diamine ester intermediate. By employing orthoformate reagents for the ring-

closure step, the cyclic amidine moiety is formed efficiently at moderate temperatures. This route completely avoids cryogenics, eliminates the need for hazardous sodium hydride during oxadiazole formation, and bypasses silica gel chromatography in favor of direct crystallization[5][7].



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Caption: Scalable synthetic workflow for M1-selective tetrahydropyrimidine agonists.

Detailed Experimental Protocols

The following protocols outline the scalable synthesis of a generic 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine derivative, followed by its in vitro validation.

Protocol A: Synthesis of the Tetrahydropyrimidine Core

Objective: Construct the 1,4,5,6-tetrahydropyrimidine-5-carboxylate intermediate without cryogenic conditions.

- Diamine Preparation:
 - Suspend 100 mmol of the symmetrical 1,3-diamine hydrochloride precursor in 200 mL of 95% ethanol.
 - Add 300 mmol of sodium bicarbonate to neutralize the hydrochloride salt, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O) if temporary protection is required[5]. Stir vigorously for 12 hours at room temperature.
- Ring Closure via Orthoformate:
 - Transfer the deprotected diamine ester (50 mmol) to a round-bottom flask equipped with a reflux condenser.
 - Add 150 mmol of triethyl orthoformate and a catalytic amount of glacial acetic acid (5 mol%).
 - Causality Check: Triethyl orthoformate acts as both the electrophilic carbon source and a dehydrating agent. The acid catalyst protonates the orthoformate, facilitating nucleophilic attack by the primary amines of the 1,3-diamine to form the cyclic amidine[5].
- Isolation:
 - Heat the mixture to 80 °C for 4 hours. Monitor completion via TLC (DCM:MeOH, 9:1).
 - Concentrate the mixture under reduced pressure. The resulting crude tetrahydropyrimidine-5-carboxylate can be crystallized directly from ethanol/methyl tert-butyl ether (MTBE), yielding high-purity product (>92% yield)[5].

Protocol B: Elaboration to the 1,2,4-Oxadiazole (e.g., CDD-0102)

Objective: Install the oxadiazole ring to finalize the M1 pharmacophore.

- Amidoxime Condensation:
 - Dissolve 20 mmol of the tetrahydropyrimidine-5-carboxylate intermediate in 50 mL of anhydrous ethanol.
 - Add 22 mmol of the appropriate alkyl-amidoxime (e.g., propionamidoxime for the ethyl derivative).
- Cyclization:
 - Introduce 25 mmol of sodium ethoxide (NaOEt) as a base.
 - Reflux the mixture at 85 °C for 8–10 hours. The base catalyzes the transesterification/amidation sequence, followed by intramolecular dehydration to form the 1,2,4-oxadiazole ring.
- Final Purification:
 - Cool the reaction to room temperature and quench with 1M HCl to adjust the pH to 7.0.
 - Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate.
 - Recrystallize the final API from an ethanol/water mixture to obtain the pure 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine.

Protocol C: In Vitro Target Validation (Radioligand Binding & PI Hydrolysis)

Objective: Confirm M1 receptor affinity and functional selectivity.

- Membrane Preparation:
 - Culture CHO cells stably expressing human M1–M5 receptors. Harvest cells and homogenize in ice-cold 20 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction[8].
- Radioligand Binding Assay (Affinity):

- Incubate 50 µg of membrane protein with 0.2 nM [³H]-N-methylscopolamine ([³H]-NMS) and varying concentrations of the synthesized tetrahydropyrimidine (10^{-10} to 10^{-4} M) for 60 minutes at 25 °C[9].
- Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure bound radioactivity using liquid scintillation counting to determine the IC₅₀ and calculate the K_i using the Cheng-Prusoff equation.
- Phosphatidylinositol (PI) Hydrolysis Assay (Functional Efficacy):
 - Pre-label CHO-M1 cells with [³H]-myo-inositol for 24 hours.
 - Treat cells with the agonist for 45 minutes in the presence of 10 mM LiCl (to inhibit inositol monophosphatase).
 - Extract intracellular inositol phosphates (IPs) using anion-exchange chromatography and quantify via scintillation counting[10].

Quantitative Data Analysis

The structural rigidity and specific heteroatom placement in tetrahydropyrimidines yield a distinct pharmacological profile compared to legacy muscarinic agonists. The table below summarizes the binding affinity and functional selectivity of key compounds.

Table 1: Binding Affinity and Functional Selectivity of Muscarinic Agonists

Compound Class / Name	M1 Affinity (Ki, nM)	M2 Affinity (Ki, nM)	M3 Affinity (Ki, nM)	PI Hydrolysis (M1 Efficacy)	Target Selectivity
Arecoline (Reference)	~12.0	~15.0	~14.0	Full Agonist	Non-selective
Xanomeline (Reference)	~3.0	~12.0	~8.0	Full Agonist	M1 / M4 preferring
CDD-0098-J (Tetrahydropyrimidine)	2,700 ± 690	>10,000	>10,000	Partial Agonist	Highly M1 Selective[10]
CDD-0102 (Tetrahydropyrimidine)	High Affinity	Low Affinity	Low Affinity	Partial Agonist	Highly M1 Selective[2]
MCD-386 (Tetrahydropyrimidine)	High Affinity	Low Affinity	Low Affinity	Partial Agonist	Highly M1 Selective[5]

Note: While absolute binding affinity (Ki) for some tetrahydropyrimidines may appear lower than non-selective agents like arecoline, their functional selectivity (ability to trigger PI hydrolysis exclusively at M1 without activating M2-mediated adenylyl cyclase inhibition) is vastly superior, making them ideal clinical candidates for neurodegenerative diseases[2][6].

Conclusion

The utilization of tetrahydropyrimidine intermediates represents a critical leap forward in the synthesis of M1-selective muscarinic agonists. By transitioning away from cryogenic lithiation and expensive protecting groups toward symmetrical diamine ester condensations via orthoformates, the scalability of compounds like MCD-386 and CDD-0102 has been drastically improved. These robust synthetic protocols ensure high-yield API production, while the unique pharmacophore guarantees the functional M1 selectivity required to treat cognitive deficits in Alzheimer's disease safely.

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